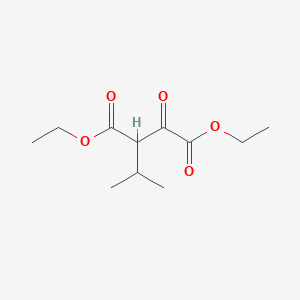

Diethyl 2-isopropyl-3-oxosuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2-isopropyl-3-oxosuccinate is an organic compound with the molecular formula C11H18O5 . It is an extremely weak basic (essentially neutral) compound .

Synthesis Analysis

The synthesis of Diethyl 2-isopropyl-3-oxosuccinate has been studied in the literature. For instance, the condensation of 5-aminoisoxazoles bearing substituents at position 3 with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid proceeded with the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates .Molecular Structure Analysis

The molecular structure of Diethyl 2-isopropyl-3-oxosuccinate can be represented by the IUPAC name: diethyl 2-isopropyl-3-oxo-butanedioate .Chemical Reactions Analysis

In one study, the condensation of 5-aminoisoxazoles bearing substituents at position 3 with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid led to the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates .Physical And Chemical Properties Analysis

Diethyl 2-isopropyl-3-oxosuccinate has a molecular weight of 230.26 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of diethyl 2,3-diisobutylsuccinate, closely related to diethyl 2-isopropyl-3-oxosuccinate, has been developed for use in titanium–magnesium catalysts for propylene polymerization. This process allows for the synthesis of polypropylene with broad molecular-mass distribution, highlighting the importance of such compounds in enhancing the properties of polymeric materials (Nechepurenko et al., 2021). Furthermore, studies on asymmetric reduction of diethyl 2-methyl-3-oxosuccinate showcase the enzymatic activity and specificity, emphasizing the compound's role in biological and chemical synthesis processes (Furuichi et al., 1987).

Catalysis and Polymerization

Research on diethylbis(2,2′-bipyridine)Fe/MAO demonstrates its extreme activity as a catalyst for the polymerization of 1,3-dienes, forming polymers with specific structures depending on the diene used. This showcases the versatility of diethyl 2-isopropyl-3-oxosuccinate derivatives in catalyzing polymerization processes with high specificity and efficiency (Bazzini et al., 2002).

Environmental and Industrial Applications

The environmental assessment of alternative syntheses for the production of 3-benzyl-1,3-oxazinan-2-one, employing diethyl carbonate, demonstrates the potential for diethyl 2-isopropyl-3-oxosuccinate derivatives to be used in greener chemical processes. This approach provides insights into minimizing environmental impact through the choice of synthesis routes and reagents (Toniolo et al., 2014).

Safety and Hazards

While specific safety and hazard information for Diethyl 2-isopropyl-3-oxosuccinate is not available, general safety practices for handling chemicals should be followed. This includes avoiding contact with skin, eyes, and respiratory tract, and storing away from fire sources and high-temperature environments .

properties

IUPAC Name |

diethyl 2-oxo-3-propan-2-ylbutanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-5-15-10(13)8(7(3)4)9(12)11(14)16-6-2/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPWTEHAHKQULO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-isopropyl-3-oxosuccinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2708267.png)

![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B2708268.png)

![3-(4-{[(Fluoren-9-ylmethoxy)carbonylamino]-methyl}phenyl)propanoic acid](/img/structure/B2708270.png)

![2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy}acetohydrazide](/img/structure/B2708273.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2708274.png)

![7-benzyl-1-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2708275.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708276.png)

![4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2708277.png)

![2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B2708285.png)